![molecular formula C19H23N3O3S B2860822 1-(3-(4-methoxyphenyl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1219905-44-8](/img/structure/B2860822.png)
1-(3-(4-methoxyphenyl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-(3-(4-methoxyphenyl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, commonly known as MTIP, is a small molecule compound that has been extensively studied for its potential therapeutic applications. MTIP is a selective antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that plays a crucial role in pain modulation and reward processing.
Scientific Research Applications
Synthesis and Chemical Properties
1-(3-(4-methoxyphenyl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide is involved in the synthesis of various heterocyclic compounds. In a study, novel compounds were synthesized from visnaginone and khellinone, leading to the creation of various benzodifuranyl, triazine, oxadiazepine, and thiazolopyrimidine derivatives. These compounds showed promise as COX-1/COX-2 inhibitors and exhibited analgesic and anti-inflammatory activities (A. Abu‐Hashem, Al-Hussain & Zaki, 2020).
Cytotoxicity and Antimicrobial Activities
In another research, 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides were synthesized and screened for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Ashraf S. Hassan et al., 2014). Additionally, new pyridine derivatives were created and exhibited antimicrobial activity against various strains of bacteria and fungi (N. Patel, Agravat & Shaikh, 2011).
Potential in Antibiotic Therapy
A study demonstrated that a chemical compound, 3-[4-(4-methoxyphenyl)piperazin-1-yl]piperidin-4-yl biphenyl-4-carboxylate (C10), selectively kills bacterial persisters, a form of bacteria that tolerate antibiotic treatment, without affecting normal antibiotic-sensitive cells. This research offers insights into eradicating bacterial persisters with single-chemical supplementation, potentially advancing antibiotic therapy (Jun-Seob Kim et al., 2011).
Radiopharmaceutical Research
Compounds containing the 4-methoxyphenylpiperazin-1-yl moiety have been synthesized for radiotracer applications in positron emission tomography (PET) studies. These compounds are useful in studying CB1 cannabinoid receptors in the animal brain, demonstrating the potential of this class of compounds in neuroimaging and neurological research (†. R. Katoch-Rouse & Horti, 2003).
Mechanism of Action
Target of Action
It’s known that nitrogen-containing heteroarene units, such as those found in this compound, are usually present in biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .
Mode of Action
It’s known that triazole derivatives, which are structurally similar to this compound, produce a variety of biological effects . Their structural characteristics make it easier to bind with target molecules .
Biochemical Pathways
It’s known that the synthesis of β-heteroarylated carbonyl compounds, such as this compound, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β- (dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones .
Result of Action
Compounds with similar structures have been described as efficient components in fungicide, bactericide, and herbicide formulations .
properties
IUPAC Name |
1-[3-(4-methoxyphenyl)propanoyl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-25-16-5-2-14(3-6-16)4-7-17(23)22-11-8-15(9-12-22)18(24)21-19-20-10-13-26-19/h2-3,5-6,10,13,15H,4,7-9,11-12H2,1H3,(H,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOYFYDDPDWLQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-methoxyphenyl)propanoyl)-N-(thiazol-2-yl)piperidine-4-carboxamide |
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